Heptamethine cyanine dye-1
Overview
Description
Heptamethine cyanine dye-1 is a near-infrared fluorescence dye known for its unique photophysical properties. It is part of the heptamethine cyanine dye family, which is characterized by a polymethine chain linking two nitrogen-containing heterocycles. These dyes are widely used in biological imaging, drug delivery, and photodynamic therapy due to their high molar extinction coefficient, strong fluorescence quantum yield, and ability to absorb and emit light in the near-infrared region .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptamethine cyanine dye-1 is typically synthesized through the condensation of quaternary indoles with a pentamethinic salt. The reaction is carried out under mild conditions to minimize photooxidation. The crude reaction products are purified by washing with cooled acetone and alcohol, followed by recrystallization from ethyl alcohol or methanol .
Industrial Production Methods: In industrial settings, the synthesis of heptamethine cyanine dyes involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to handle large volumes of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions: Heptamethine cyanine dye-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the dye’s unique structure, which allows for electron transfer and conjugation .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride under mild conditions.
Substitution: Substitution reactions often occur at the terminal nitrogen-containing heterocycles, with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted derivatives of the dye, which can exhibit different photophysical properties and biological activities .
Scientific Research Applications
Heptamethine cyanine dye-1 has a wide range of applications in scientific research:
Biological Imaging: The dye is used for near-infrared fluorescence imaging, which allows for noninvasive visualization of biological tissues and tumors
Drug Delivery: It serves as a carrier for drug delivery systems, particularly in targeting tumors and crossing the blood-brain barrier.
Photodynamic Therapy: The dye is employed in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.
Chemical Sensing: It is used in the detection of metal ions, pH changes, and other analytes in biological and environmental samples.
Mechanism of Action
Heptamethine cyanine dye-1 is compared with other similar compounds such as indocyanine green, MHI-148, IR-783, IR-780, DZ-1, and IR-786. These dyes share similar near-infrared fluorescence properties but differ in their photostability, water solubility, and tumor-targeting specificity . This compound is unique in its strong fluorescence intensity, high tumor specificity, and ability to form stable adducts with albumin, making it a superior choice for imaging and therapeutic applications .
Comparison with Similar Compounds
- Indocyanine Green
- MHI-148
- IR-783
- IR-780
- DZ-1
- IR-786
Properties
IUPAC Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCCCLLXKARPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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